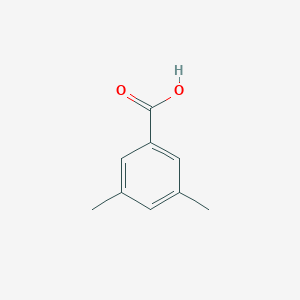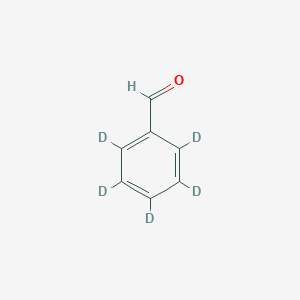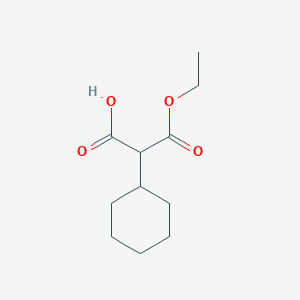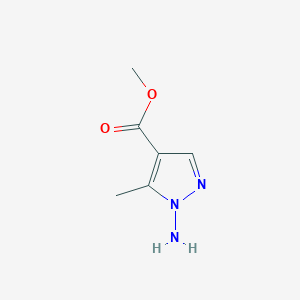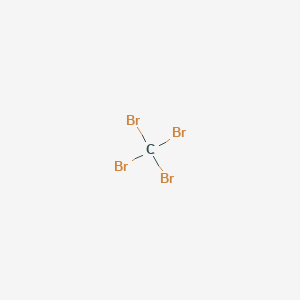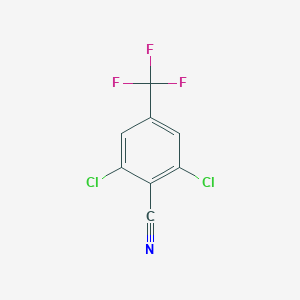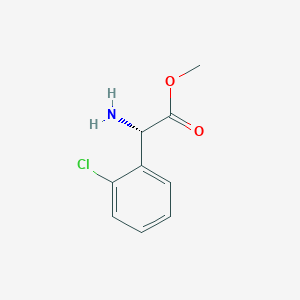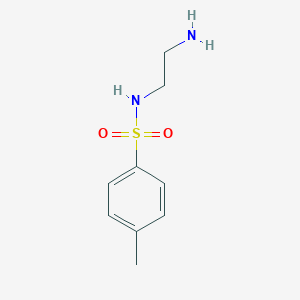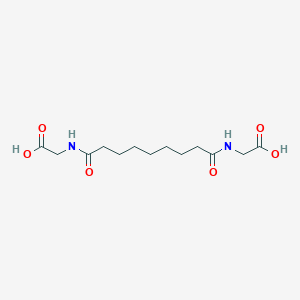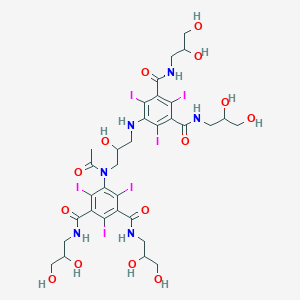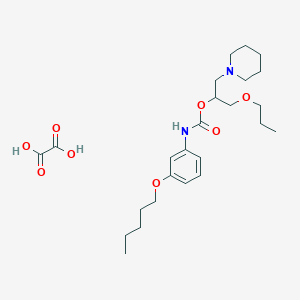
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent. This compound is also known as S-2474 and has been developed by Sumitomo Dainippon Pharma.
Mécanisme D'action
The exact mechanism of action of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it is believed to work by inhibiting the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in the body. By inhibiting PDE activity, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) increases the levels of cyclic nucleotides, which can lead to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have a number of biochemical and physiological effects. These include:
- Anti-thrombotic effects: Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to inhibit platelet aggregation and reduce the risk of blood clots.
- Anti-inflammatory effects: Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
- Neuroprotective effects: Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to protect neurons from damage caused by oxidative stress and other factors.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, one limitation is that it is not widely available commercially, which may make it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for research on Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). Some potential areas of investigation include:
- Further studies of its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and stroke.
- Investigation of its effects on other physiological processes, such as cardiovascular function and immune system function.
- Development of new synthetic methods for Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) that may improve its availability and ease of use in lab experiments.
In conclusion, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a promising compound that has been extensively studied for its potential as a therapeutic agent. Its mechanism of action and physiological effects make it an interesting target for further research, and its advantages and limitations for lab experiments should be carefully considered. With further study, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) may prove to be a valuable tool for scientific research and a potential treatment for a variety of diseases.
Méthodes De Synthèse
The synthesis of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves the reaction of 3-(pentyloxy)aniline with 1-(1-piperidinylmethyl)-2-propoxyethanol in the presence of an acid catalyst. The resulting intermediate is then treated with ethanedioic acid to obtain the final product.
Applications De Recherche Scientifique
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been extensively studied for its potential as a therapeutic agent. It has been shown to have antithrombotic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, stroke, and other neurological disorders.
Propriétés
Numéro CAS |
143503-40-6 |
|---|---|
Nom du produit |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
Formule moléculaire |
C25H40N2O8 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-9-16-28-21-12-10-11-20(17-21)24-23(26)29-22(19-27-15-4-2)18-25-13-7-6-8-14-25;3-1(4)2(5)6/h10-12,17,22H,3-9,13-16,18-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
Clé InChI |
AUBACVXZUPWWHA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Synonymes |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-pentoxypheny l)carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



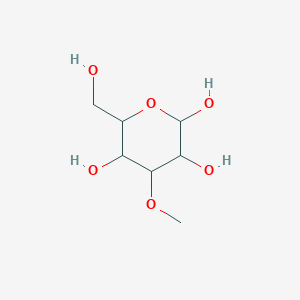
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
